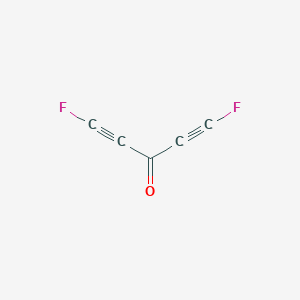
1,5-Difluoropenta-1,4-diyn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoropenta-1,4-diyn-3-one is a fluorinated organic compound with the molecular formula C(_5)H(_2)F(_2)O. It is characterized by the presence of two fluorine atoms and a conjugated diynone structure, which makes it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-difluoropenta-1,4-diyn-3-one typically involves the fluorination of penta-1,4-diyn-3-one. One common method is the reaction of penta-1,4-diyn-3-one with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
the principles of fluorination and organic synthesis would apply, with considerations for scalability and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoropenta-1,4-diyn-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
1,5-Difluoropenta-1,4-diyn-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,5-difluoropenta-1,4-diyn-3-one involves its interaction with molecular targets through its fluorinated and conjugated structure. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity. The conjugated diynone structure allows for electron delocalization, which can affect the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,5-Diarylpenta-1,4-dien-3-one: Similar in structure but with aryl groups instead of fluorine atoms.
1,5-Diphenylpenta-1,4-dien-3-one: Contains phenyl groups, offering different reactivity and applications.
1,5-Bis(2-furanyl)-1,4-pentadien-3-one: Features furan rings, providing unique properties compared to fluorinated analogues
Uniqueness
1,5-Difluoropenta-1,4-diyn-3-one is unique due to its fluorinated structure, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
924705-75-9 |
|---|---|
Molecular Formula |
C5F2O |
Molecular Weight |
114.05 g/mol |
IUPAC Name |
1,5-difluoropenta-1,4-diyn-3-one |
InChI |
InChI=1S/C5F2O/c6-3-1-5(8)2-4-7 |
InChI Key |
PSOIFKJQZBHPGF-UHFFFAOYSA-N |
Canonical SMILES |
C(#CF)C(=O)C#CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















